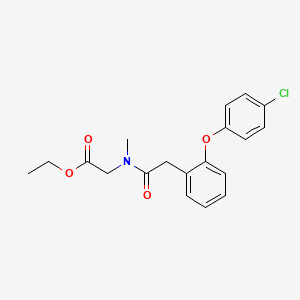

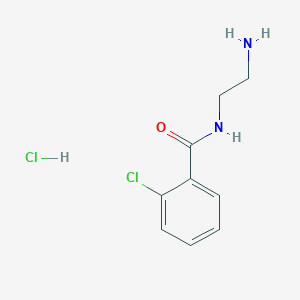

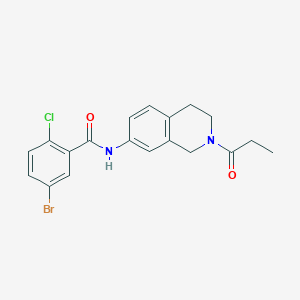

1-(1-benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Benzylpyrrolidin-3-yl-methanol”, also known as BPMM, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug-like molecule. It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular formula of “1-Benzylpyrrolidin-3-yl-methanol” is C12H17NO . Its average mass is 191.270 Da and its monoisotopic mass is 191.131012 Da .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Benzylpyrrolidin-3-yl-methanol” are as follows :

Applications De Recherche Scientifique

Synthesis and Characterization

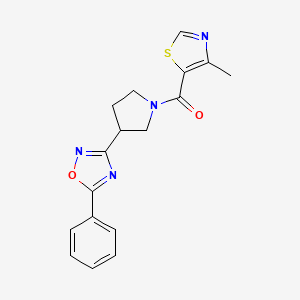

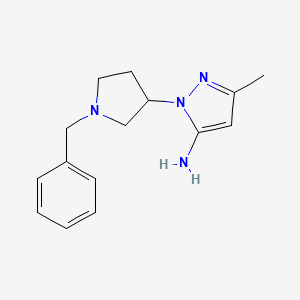

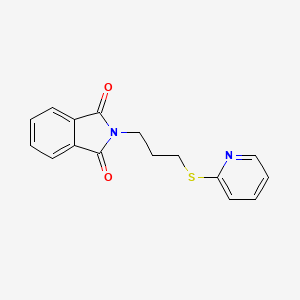

- Pyrazole derivatives, including compounds structurally related to 1-(1-benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine, are synthesized and characterized using various techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds are studied for their geometric parameters, and their biological activity against conditions like breast cancer and microbes is explored (Titi et al., 2020).

Biological Activity Studies

- Various pyrazole derivatives have been synthesized and studied for their biological activities. For example, certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives have been studied, revealing that derivatives with chlorine substituents exhibit significant toxicity against bacteria (Uma et al., 2017).

Antimicrobial and Antibacterial Potential

- A variety of pyrazole compounds have been synthesized and evaluated for their antimicrobial and antibacterial potential. These compounds have been shown to be effective against Gram-positive and Gram-negative bacterial strains, highlighting their potential in treating bacterial infections (Idrees et al., 2019).

Inhibitory and Anticancer Activity

- Some pyrazole derivatives are studied for their inhibitory effects on corrosion, highlighting their potential in materials science and corrosion prevention (Chetouani et al., 2005).

- Compounds like 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) have been identified as potent σ(1) receptor antagonists and have shown promising results in neurogenic pain models, suggesting potential applications in pain management and neurology (Díaz et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2-(1-benzylpyrrolidin-3-yl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-12-9-15(16)19(17-12)14-7-8-18(11-14)10-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSAHSZVUSPRRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2CCN(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2432523.png)

![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2432524.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2432525.png)

![[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2432538.png)

![[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate](/img/structure/B2432542.png)

![Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate](/img/structure/B2432543.png)